4-Chloro-N1,N1-dimethylbenzene-1,2-diamine
Overview
Description
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine, also known as this compound dihydrochloride, is a chemical compound with the CAS Number: 1177351-07-3 . It has a molecular weight of 243.56 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C8H11ClN2 . The InChI code is 1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 243.56 .Scientific Research Applications
Gas Separation Applications
A novel diamine with ether and phenyl linkages has been synthesized and used in the fabrication of aromatic poly(ether imide)s (PEIs). These PEIs display excellent solubility, thermal stability, and mechanical properties, making them potential candidates for high-performance gas separation membrane applications by solution-casting processes. The synthesis involves nucleophilic substitution reactions and high-temperature solution polymerization, indicating a specialized use in material science (Dinari, Ahmadizadegan, & Asadi, 2015).
Electrochromic Applications
The synthesis of novel electroactive aromatic poly(ether sulfone)s (PES) from dimethylamine-substituted triphenylamine derivatives demonstrates potential in electrochromic applications. These PESs are soluble in common laboratory organic solvents, can form tough and amorphous films, and show promising properties for use in electrochromic devices, highlighting their applicability in advanced electronic and optical materials (Huang, Kung, Shao, & Liou, 2021).
Polymer Development
The synthesis of new organosoluble polyimides based on flexible diamines, such as 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine, has led to the development of polymers with high solubility and thermal stability. These polymers demonstrate potential applications in high-performance materials due to their flexible, transparent, and tough film-forming capabilities, and are especially relevant in the fields of advanced materials and coatings (Liaw, Liaw, & Yu, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJMNASZAAMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265430 | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183251-88-9 | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183251-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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